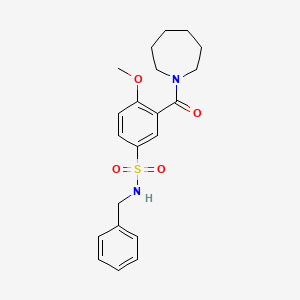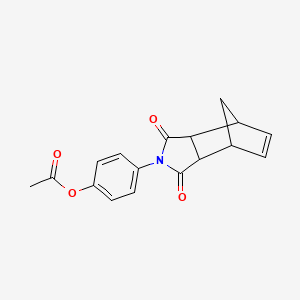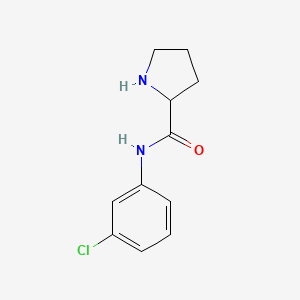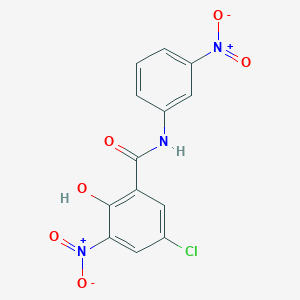
3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a benzyl group, and a methoxybenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the methoxybenzenesulfonamide moiety through a sulfonation reaction. Each step requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(azepan-1-ylcarbonyl)aniline
- 1-(azepan-1-ylcarbonyl)propylamine hydrochloride
- 3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylcarbonyl)-N-benzyl-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxybenzenesulfonamide moiety, in particular, may enhance its biological activity and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H26N2O4S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
3-(azepane-1-carbonyl)-N-benzyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-20-12-11-18(28(25,26)22-16-17-9-5-4-6-10-17)15-19(20)21(24)23-13-7-2-3-8-14-23/h4-6,9-12,15,22H,2-3,7-8,13-14,16H2,1H3 |
Clave InChI |
NEYOCQCGAILRBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12487358.png)
![3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12487369.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)

![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)
![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)
![Methyl [(3,5-dichlorophenyl)sulfonyl]acetate](/img/structure/B12487427.png)


![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
